molecular formula C10H19N3O2S B1480450 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide CAS No. 2097972-98-8

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide

Cat. No.: B1480450
CAS No.: 2097972-98-8
M. Wt: 245.34 g/mol
InChI Key: KBKHXGYMBQQTDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide (2-ACPD) is a cyclic amino acid derivative and a member of the thiadiazolidine family of compounds. It has been studied extensively as a potential therapeutic agent, due to its ability to modulate neurotransmitter release, as well as its potential applications in the treatment of neurological diseases such as epilepsy and schizophrenia. In addition, 2-ACPD has been investigated for its potential use in the treatment of pain, inflammation, and anxiety.

Scientific Research Applications

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has been studied extensively for its potential therapeutic applications. It has been shown to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, as well as glutamate. Furthermore, it has been found to have anti-inflammatory and anti-anxiety effects, as well as potential applications in the treatment of epilepsy and schizophrenia.

Mechanism of Action

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has been found to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, as well as an inhibitor of the reuptake of certain neurotransmitters. It has also been found to act as an agonist at the 5-HT3 receptor and an inhibitor of the enzyme monoamine oxidase (MAO).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the release of several neurotransmitters, including serotonin, dopamine, and norepinephrine, as well as glutamate. In addition, it has been found to have anti-inflammatory and anti-anxiety effects, as well as potential applications in the treatment of epilepsy and schizophrenia.

Advantages and Limitations for Lab Experiments

2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide has several advantages for laboratory experiments, including its relative stability and low cost. Furthermore, it is relatively easy to synthesize and can be used in a wide range of experiments. However, it has several limitations, including its limited solubility in water and its potential to interfere with other compounds in the laboratory.

Future Directions

Some potential future directions for research on 2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide include investigating its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, further studies could be conducted to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to modulate the release of neurotransmitters in the brain. Furthermore, further research could be conducted to explore the potential of this compound to modulate the activity of other enzymes, such as MAO and acetylcholinesterase. Finally, additional studies could be conducted to investigate the potential of this compound as an antidepressant, as well as its potential to modulate the activity of other receptors, such as the sigma-1 receptor.

Properties

IUPAC Name

2-(azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2S/c14-16(15)12(9-3-1-2-4-9)5-6-13(16)10-7-11-8-10/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBKHXGYMBQQTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(S2(=O)=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 2
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 3
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 4
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 5
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide
Reactant of Route 6
2-(Azetidin-3-yl)-5-cyclopentyl-1,2,5-thiadiazolidine 1,1-dioxide

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